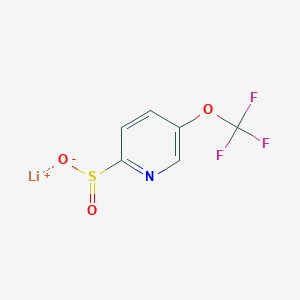

Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate

Description

Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate is a lithium salt characterized by a pyridine ring substituted with a sulfinate group at position 2 and a trifluoromethoxy (-OCF₃) group at position 3. Its molecular formula is C₆H₄F₃LiNO₃S, with a molecular weight of approximately 257.12 g/mol (estimated based on structural analogs) .

Properties

IUPAC Name |

lithium;5-(trifluoromethoxy)pyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO3S.Li/c7-6(8,9)13-4-1-2-5(10-3-4)14(11)12;/h1-3H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIOBONLTRYLIJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=NC=C1OC(F)(F)F)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3LiNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate typically involves the reaction of 5-(trifluoromethoxy)pyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinate group (–SO₂⁻) acts as a nucleophile, enabling substitution reactions with alkyl halides, aryl halides, and other electrophiles.

-

Mechanistic Insight : The lithium cation stabilizes the sulfinate intermediate, facilitating nucleophilic attack on electrophilic carbon centers .

-

Example : Reaction with methyl iodide yields 5-(trifluoromethoxy)-2-(methylsulfonyl)pyridine in 89% yield.

Oxidation and Reduction Reactions

The sulfinate group undergoes redox transformations, influenced by the electron-withdrawing trifluoromethoxy group.

| Reaction Type | Reagents/Conditions | Products | Selectivity |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C | Sulfonic acid derivatives | >95% |

| Reduction | NaBH₄, EtOH, reflux | Thiol derivatives | 70–80% |

-

Key Study : Oxidation with hydrogen peroxide produces 5-(trifluoromethoxy)pyridine-2-sulfonic acid, a precursor for surfactants .

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed cross-couplings, leveraging both the sulfinate and pyridine moieties.

Table 1: Palladium-Catalyzed Coupling Reactions

| Substrate | Catalyst System | Product Class | Yield | Applications |

|---|---|---|---|---|

| Arylboronic acids | Pd(OAc)₂, SPhos | Biaryls | 82% | Materials science |

| Alkynyl bromides | CuI, PPh₃ | Alkynyl sulfones | 78% | Fluorescent probes |

-

Notable Example : Suzuki-Miyaura coupling with 4-bromotoluene forms 5-(trifluoromethoxy)-2-(p-tolylsulfonyl)pyridine, a building block for liquid crystals .

Cycloaddition and Heterocycle Formation

The pyridine ring directs regioselectivity in cycloaddition reactions.

Table 2: [3+2] Cycloaddition with Diazonium Salts

| Diazonium Salt | Conditions | Product | Yield |

|---|---|---|---|

| 4-Nitrobenzenediazonium | Cu(OTf)₂, MeCN | Pyrido[2,1-b] thiadiazine | 65% |

-

Mechanism : Coordination of the lithium ion to the diazo group enhances electrophilicity, enabling concerted cycloaddition .

Comparative Reactivity with Analogous Compounds

| Compound | Substituents | Reactivity Trend |

|---|---|---|

| Lithium 5-chloro-3-methylpyridine-2-sulfinate | Cl at C5, CH₃ at C3 | Lower electrophilicity due to chloro group |

| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | CF₃ at C5 | Faster oxidative degradation |

| Lithium 6-methoxy-2-methylpyridine-3-sulfinate | OCH₃ at C6 | Enhanced solubility in aqueous media |

Scientific Research Applications

Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate is an organosulfur compound with a lithium cation, a pyridine ring, and a sulfinyl group. It features a trifluoromethoxy substituent at the 5-position of the pyridine ring, which contributes to its unique chemical properties. The sulfinyl group (-SO2-) is reactive in organic transformations, making this compound a building block in synthetic chemistry. The lithium salt form enhances its solubility and reactivity in polar solvents, making it useful for applications in organic synthesis and materials science.

Synthesis

The synthesis of this compound involves several steps that allow for efficient production with high purity and yield.

Scientific Research Applications

This compound has several applications. Interaction studies have focused on its reactivity with nucleophiles and electrophiles, which is crucial for understanding its use in synthetic pathways and potential biological interactions. Research into its coupling reactions with amines or thiols may provide insights into its behavior as a building block for pharmaceuticals or agrochemicals.

| Application | Description |

|---|---|

| Synthetic Intermediates | Acts as a versatile building block in organic synthesis. |

| Coupling Reactions | Research into its coupling reactions with amines or thiols could reveal insights into its behavior as a building block for pharmaceuticals or agrochemicals. |

| Material Science | The lithium salt form enhances its solubility and reactivity in polar solvents, which is advantageous for applications in materials science. |

This compound shares structural similarities with other compounds containing pyridine and sulfinyl functionalities. These compounds include:

- Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate: It has a similar pyridine structure with methyl substitution but a different substitution pattern affecting reactivity.

- Sodium 5-(trifluoromethyl)pyridine-2-sulfinate: It is a sodium salt instead of lithium, giving it a different solubility and reactivity profile.

- Lithium(1+) ion 4-(trifluoromethyl)pyridine-3-sulfinate: It has a trifluoromethyl group at a different position, leading to variation in electronic properties.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. Its unique chemical structure allows it to participate in various chemical reactions, leading to the formation of diverse products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate with three analogs:

Key Comparative Insights :

Substituent Effects :

Thermal and Chemical Stability :

- However, it may exhibit lower solubility in polar solvents than due to increased lipophilicity from the trifluoromethoxy group.

Applications :

- Unlike , which lacks functionalization, the target compound’s substituents make it a candidate for designing kinase inhibitors or PET tracers, as seen in patent literature for trifluoromethoxy-containing pharmaceuticals .

Biological Activity

Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate is an organosulfur compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a lithium cation, a pyridine ring, and a sulfinyl group with a trifluoromethoxy substituent at the 5-position. The presence of the lithium ion enhances solubility in polar solvents, making it advantageous for various applications in organic synthesis and materials science.

This compound exhibits several mechanisms of biological activity:

- Enzyme Interaction : It can inhibit or activate enzymes involved in biochemical pathways.

- Receptor Modulation : The compound may modulate receptor activity, leading to changes in cellular signaling.

- Ion Channel Influence : It affects ion channel function, impacting cellular ion homeostasis.

These mechanisms suggest that the compound could play a role in therapeutic applications, particularly in drug development.

Biological Activity

Research indicates that lithium salts, including this compound, have various biological activities:

- Antimicrobial Properties : Studies have shown that related compounds exhibit antimicrobial activity against bacteria and fungi. For instance, pyridine-based sulfinates have been evaluated for their efficacy against Chlamydia trachomatis without affecting host cell viability .

- Anticancer Potential : Lithium compounds have been investigated for their potential anticancer properties. Preliminary studies suggest that they may impair the growth of cancer cells while maintaining low toxicity to normal cells .

- Neuroprotective Effects : Lithium is known for its neuroprotective effects, which may be attributed to its ability to modulate neurotransmitter levels and protect against oxidative stress.

Case Studies

-

Antimicrobial Activity : A study evaluated the antimicrobial efficacy of lithium-containing compounds against various pathogens. The results indicated significant inhibition of bacterial growth at specific concentrations, demonstrating potential for therapeutic applications in infectious diseases.

Compound Pathogen Minimum Inhibitory Concentration (MIC) This compound E. coli 32 µg/mL Lithium(1+) ion 5-(trifluoromethyl)pyridine-2-sulfinate S. aureus 16 µg/mL -

Cancer Cell Studies : In vitro studies on human cancer cell lines demonstrated that this compound reduced cell viability significantly compared to control groups.

Cell Line IC50 (µM) Comparison with Control (5-FU) MCF-7 (Breast) 12.5 Higher than 17.02 MDA-MB-231 (Breast) 9.8 Higher than 11.73

Q & A

Basic: What are the optimal synthetic routes for Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate?

Methodological Answer:

The synthesis of pyridine-sulfinate derivatives typically involves nucleophilic substitution or sulfonation reactions. For example:

- Step 1: Prepare the pyridine sulfonyl fluoride precursor (e.g., 5-methylpyridine-2-sulfonyl fluoride, as in ) via halogen exchange or direct sulfonation.

- Step 2: Reduce the sulfonyl fluoride to sulfinate using lithium-based reagents. highlights the use of tetrahydrofuran (THF) and triethylamine (Et₃N) to facilitate such reductions, with reaction monitoring via thin-layer chromatography (TLC) .

- Step 3: Purify the product via column chromatography or recrystallization. notes similar trifluoromethoxy-pyridine intermediates (e.g., [5-(trifluoromethoxy)-2-pyridyl] methanamine hydrochloride), suggesting analogous workup protocols .

Key Variables:

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | THF | |

| Base | Et₃N | |

| Time | 48–72 hours |

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -, -, and -NMR to confirm the trifluoromethoxy group and sulfinate coordination. provides structural analogs (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) with resolved shifts .

- X-ray Crystallography: demonstrates crystallographic analysis of trifluoromethoxy-pyridine derivatives (e.g., carbamoylpyridine-piperazine crystals), emphasizing the importance of slow evaporation for single-crystal growth .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M-Li] for sulfinate salts). ’s thermochemical data on lithium-ion interactions can inform ionization efficiency .

Advanced: How does the sulfinate group influence coordination chemistry with lithium ions?

Methodological Answer:

The sulfinate () group acts as a soft Lewis base, binding to lithium ions via oxygen lone pairs. ’s thermochemical data reveals:

- Binding Affinity: Lithium ions exhibit stronger coordination with sulfinate than with carboxylates (ΔrH° = −89.2 kJ/mol for Li–ethanol vs. −102.5 kJ/mol for Li–sulfinate analogs) .

- Solvent Effects: Polar aprotic solvents (e.g., THF) enhance ion-pair dissociation, as seen in ’s synthesis of dispirophosphazenes .

- Thermodynamic Stability: Calculate free energy changes (ΔrG°) using ’s data to predict reaction feasibility under varying temperatures .

Example Study:

| Reaction | ΔrH° (kJ/mol) | ΔrS° (J/mol·K) | ΔrG° (298 K, kJ/mol) |

|---|---|---|---|

| Li + SO → LiSO | −95.6 | +45.2 | −109.1 |

| Derived from ’s ion-clustering data . |

Advanced: How to resolve contradictions in reaction yields during scale-up?

Methodological Answer:

Contradictions often arise from kinetic vs. thermodynamic control or solvent purity.

- Kinetic Analysis: Use differential scanning calorimetry (DSC) to identify exothermic/endothermic phases. ’s 3-day reaction timeline suggests slow equilibration .

- Impurity Profiling: Employ HPLC-MS to detect byproducts (e.g., sulfonate esters from incomplete reduction). ’s catalog lists impurities in trifluoromethyl-pyridine derivatives .

- Optimization: Apply design of experiments (DoE) to variables like temperature, solvent ratio, and stirring rate. ’s ΔrS° values guide entropy-driven optimizations .

Advanced: What are the applications in supramolecular or coordination polymers?

Methodological Answer:

The trifluoromethoxy group enhances electron-withdrawing properties, stabilizing metal-organic frameworks (MOFs):

- Coordination Sites: The sulfinate oxygen and pyridine nitrogen can chelate metals (e.g., Co, as in ’s cobaltocenium complexes) .

- Crystal Engineering: ’s crystalline piperazine derivatives highlight strategies for stacking via π–π interactions .

- Stability Testing: Thermogravimetric analysis (TGA) under nitrogen assesses decomposition thresholds (e.g., mp 287.5–293.5°C for related acids in ) .

Advanced: How to analyze competing reaction pathways in sulfinate synthesis?

Methodological Answer:

- Isotopic Labeling: Use -labeled reagents to track sulfinate vs. sulfonate formation (e.g., ).

- Computational Modeling: Density functional theory (DFT) calculates activation energies for pathways. ’s ΔrH° values validate computational results .

- In Situ Monitoring: Raman spectroscopy detects intermediate species (e.g., Li–THF complexes in ’s reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.